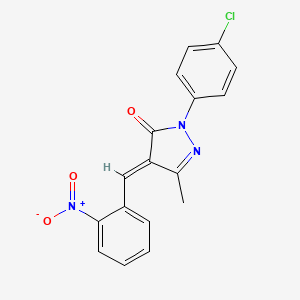![molecular formula C23H21N3O4S B11551813 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11551813.png)
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a benzyl ether group, a nitrophenyl group, and a hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzyl Ether Group: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This is achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the corresponding ester with hydrazine hydrate under reflux conditions.
Final Coupling Reaction: The final step involves the condensation of the benzyl ether aldehyde with the nitrophenyl hydrazide in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) for reduction of the nitro group.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for cleavage of the benzyl ether group.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Phenols: From cleavage of the benzyl ether group.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Material Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
作用機序
The mechanism of action of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group suggests potential for redox cycling, which could generate reactive oxygen species and induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
N’-[(E)-[2-(METHOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE: Similar structure but with a methoxy group instead of a benzyl ether.
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-AMINOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE provides distinct chemical reactivity and potential for diverse applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical and biological properties.
特性
分子式 |
C23H21N3O4S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21N3O4S/c27-23(17-31-16-19-10-12-21(13-11-19)26(28)29)25-24-14-20-8-4-5-9-22(20)30-15-18-6-2-1-3-7-18/h1-14H,15-17H2,(H,25,27)/b24-14+ |
InChIキー |
DIJLUMVKTREXSL-ZVHZXABRSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11551735.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551737.png)
![2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551743.png)
![Decyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11551747.png)
![butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11551753.png)
![3-Fluoro-N-({N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11551757.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11551762.png)
![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11551771.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11551787.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11551789.png)
![4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11551791.png)
![N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide](/img/structure/B11551795.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551798.png)
